Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
CAS No.: 651748-47-9
Cat. No.: VC17353272
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651748-47-9 |
|---|---|
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | 3-[3-(cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H20N2O4/c20-15-11-18(10-12-5-2-1-3-6-12)17(23)19(15)14-8-4-7-13(9-14)16(21)22/h4,7-9,12H,1-3,5-6,10-11H2,(H,21,22) |
| Standard InChI Key | YBHYAZDYGIASCF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CN2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Introduction
Synthesis of Benzoic Acid Derivatives
Benzoic acid derivatives can be synthesized through various chemical reactions. For instance, the Staudinger reaction is used to synthesize azetidinone derivatives, which are related to benzoic acid derivatives in terms of their structural complexity and potential biological activity . The synthesis often involves condensation reactions or cycloadditions, depending on the desired substituents.
Biological Applications
Many benzoic acid derivatives have been explored for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds with imidazolidine rings have shown potential in drug development due to their ability to interact with biological targets .
Cyclohexylmethyl-Containing Compounds
Compounds containing cyclohexylmethyl groups are of interest due to their structural rigidity and potential for biological activity. For example, (3S)-3-[cyclohexylmethyl-[[3-methoxy-4-[2-(3-methyl-2,5-dioxoimidazolidin-1-yl)ethoxy]phenyl]methyl]amino]-3-(3,4-dichlorophenyl)propanoic acid demonstrates complex biological activity due to its multiple functional groups .
Imidazolidine Derivatives
Imidazolidine derivatives, such as 2,5-dioxoimidazolidin-4-ylidene compounds, are known for their potential in pharmaceutical applications. These compounds can exhibit a range of biological activities, including antimicrobial and anticancer effects .
Data and Research Findings
While specific data on Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]- is not available, related compounds provide insights into the potential properties and applications of such derivatives. The following table summarizes some key characteristics of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (3S)-3-[cyclohexylmethyl-[[3-methoxy-4-[2-(3-methyl-2,5-dioxoimidazolidin-1-yl)ethoxy]phenyl]methyl]amino]-3-(3,4-dichlorophenyl)propanoic acid | C30H37Cl2N3O6 | 606.5 | Potential biological activity |
| 3-[2-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | C21H14ClN3O4 | 407.8 | Antimicrobial and anticancer potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume